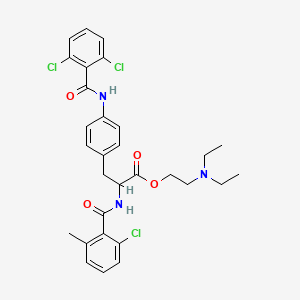

R-411 (free base)

Description

Its molecular formula is C₃₀H₃₂Cl₃N₃O₄ (MW: 604.95 g/mol), and it exhibits oral bioavailability, rapidly converting to its active metabolite RO-0270608 after administration . Preclinical studies demonstrated its ability to inhibit eosinophil migration and T-cell activation, key mechanisms in inflammatory airway diseases . However, clinical development for asthma was halted due to regulatory uncertainties, though it remains a research tool for integrin-mediated pathways .

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVNFRFMDNFPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870255 | |

| Record name | 2-(Diethylamino)ethyl N-(2-chloro-6-methylbenzoyl)-4-(2,6-dichlorobenzamido)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Valategrast contains a common l-phenylalanine-N-aroyl motif where the carboxylic acid is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS) . The synthetic route involves the preparation of this motif and its subsequent incorporation into the final compound structure.

Industrial Production Methods

The industrial production of Valategrast involves the synthesis of the l-phenylalanine-N-aroyl motif followed by its integration into the final compound. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Valategrast undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of Valategrast, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Valategrast has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies related to integrin antagonists and their potential therapeutic applications.

Biology: Valategrast is used to investigate the role of integrins in various biological processes and diseases.

Medicine: The compound has shown potential for the treatment of COPD and asthma, making it a valuable tool in medical research.

Industry: Valategrast is used in the development of new therapeutic agents targeting integrins

Mechanism of Action

Valategrast exerts its effects by binding to integrin α4β1 (VLA-4) and α4β7, inhibiting their activity. The compound contains a common l-phenylalanine-N-aroyl motif, where the carboxylic acid is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS). This binding prevents the integrins from interacting with their natural ligands, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with R-411 (free base), targeting integrins or related inflammatory pathways:

Valategrast Hydrochloride (R-411)

- Structure : Hydrochloride salt of R-411 (free base), enhancing solubility for formulation .

- Mechanism : Identical dual α4β1/α4β7 antagonism .

- Pharmacokinetics :

- Safety : Well-tolerated in Phase I trials but discontinued for asthma due to regulatory challenges .

- Key Difference : Salt form improves bioavailability compared to the free base .

Sibrafiban (RO 48-3657)

- Structure: Non-peptide prodrug targeting glycoprotein IIb/IIIa (integrin αIIbβ3) .

- Mechanism: Inhibits platelet aggregation by blocking fibrinogen binding .

- Pharmacokinetics :

- Key Difference : Targets a distinct integrin (αIIbβ3) with antiplatelet rather than anti-inflammatory effects .

Volociximab (M200)

- Structure: Chimeric IgG4 monoclonal antibody targeting integrin α5β1 .

- Mechanism : Blocks fibronectin binding, inhibiting angiogenesis and tumor growth .

- Pharmacokinetics: Intravenous administration with T₁/₂ of 7–10 days . Limited oral bioavailability due to protein structure .

- Clinical Use: Evaluated in cancer trials (e.g., renal cell carcinoma) but faced efficacy challenges .

- Key Difference : Large-molecule biologic vs. small-molecule R-411; distinct target (α5β1) and therapeutic scope .

Comparative Data Table

Research Findings and Implications

- R-411 (Free Base) vs. Sibrafiban : While both are oral small molecules, R-411’s anti-inflammatory action contrasts with Sibrafiban’s antiplatelet effects. This highlights integrins' diverse roles in disease pathways .

- R-411 vs. Volociximab: The contrast between small molecules and biologics underscores the trade-offs in drug design: R-411 offers convenience of oral dosing but lacks the specificity of monoclonal antibodies .

- Regulatory Challenges : Both R-411 and Volociximab faced discontinuation despite mechanistic promise, emphasizing the importance of early regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.